Carbamic acid, (phenylmethoxy)-, 4-nitrophenyl ester
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Overview
Description
Carbamic acid, (phenylmethoxy)-, 4-nitrophenyl ester is a chemical compound with the molecular formula C14H12N2O5. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a carbamic acid group, a phenylmethoxy group, and a 4-nitrophenyl ester group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (phenylmethoxy)-, 4-nitrophenyl ester typically involves the reaction of phenylmethoxy carbamic acid with 4-nitrophenyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond. The reaction is usually performed at room temperature, and the product is purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification methods can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (phenylmethoxy)-, 4-nitrophenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under mild conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted carbamates, depending on the specific reagents and conditions used .
Scientific Research Applications
Carbamic acid, (phenylmethoxy)-, 4-nitrophenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate derivatives.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of carbamic acid, (phenylmethoxy)-, 4-nitrophenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The presence of the nitrophenyl ester group allows for selective binding to target molecules, facilitating its use in biochemical assays and drug development .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-methoxy-, 4-nitrophenyl ester
- 4-Nitrophenyl chloroformate
- Phenylmethoxy carbamic acid
Uniqueness
Carbamic acid, (phenylmethoxy)-, 4-nitrophenyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers enhanced selectivity and efficiency in various applications, making it a valuable tool in scientific research and industrial processes .
Properties
CAS No. |
83948-52-1 |
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Molecular Formula |
C14H12N2O5 |
Molecular Weight |
288.25 g/mol |
IUPAC Name |
(4-nitrophenyl) N-phenylmethoxycarbamate |
InChI |
InChI=1S/C14H12N2O5/c17-14(15-20-10-11-4-2-1-3-5-11)21-13-8-6-12(7-9-13)16(18)19/h1-9H,10H2,(H,15,17) |
InChI Key |
KGRYHKXAJJDAAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CONC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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